molecular formula C15H16N2O4S B6506694 1-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-yl)urea CAS No. 1421480-81-0

1-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-yl)urea

Cat. No.: B6506694
CAS No.: 1421480-81-0
M. Wt: 320.4 g/mol
InChI Key: SGYOTZXFHKYNDE-UHFFFAOYSA-N
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Description

1-[3-(2H-1,3-Benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by a benzodioxol moiety linked via a 3-hydroxypropyl chain to a thiophene-substituted urea group.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-11(10-3-4-12-13(8-10)21-9-20-12)5-6-16-15(19)17-14-2-1-7-22-14/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYOTZXFHKYNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is C17H15N2O4SC_{17}H_{15}N_{2}O_{4}S, with a molecular weight of approximately 335.30 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a thiophene ring that may contribute to its pharmacological properties.

Research indicates that compounds containing benzodioxole and thiophene structures often exhibit significant biological activities through various mechanisms:

  • Antioxidant Activity : The benzodioxole structure is associated with antioxidant properties, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : Compounds similar to this urea derivative have shown inhibition of key enzymes such as α-amylase and tyrosinase, which are relevant in diabetes management and skin pigmentation disorders respectively .

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against cancer cell lines and its cytotoxicity profile. For instance, studies have shown that derivatives of benzodioxole exhibit varying degrees of cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells.

Compound Cell Line IC50 (µM) Selectivity
This compoundA549 (Lung)30High
Similar Benzodioxole DerivativeHek293t (Normal)>150Low

This data suggests that while the compound can effectively target cancer cells, it exhibits a favorable safety profile by sparing normal cells .

In Vivo Studies

Animal models have been employed to further investigate the pharmacological effects of this compound. For example, in a streptozotocin-induced diabetic mouse model, related compounds demonstrated significant reductions in blood glucose levels, indicating potential antidiabetic properties.

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • Antidiabetic Potential : A study on benzodioxole derivatives demonstrated that specific compounds could inhibit α-amylase with IC50 values as low as 0.68 µM while showing minimal cytotoxicity towards normal cells .
  • Anti-inflammatory Activity : Research has indicated that thiophene-containing compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Benzodioxol Substituent Urea Substituent Key Functional Groups Molecular Weight (g/mol) Reference
1-[3-(2H-1,3-Benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-yl)urea (Target) 3-hydroxypropyl Thiophen-2-yl Urea, hydroxyl, benzodioxol, thiophene Not reported -
1-(2H-1,3-Benzodioxol-5-yl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea None [4-(Furan-2-yl)thiophen-2-yl]methyl Urea, furan, thiophene, benzodioxol 342.37
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(thiophen-2-yl)urea 5-oxopyrrolidin-3-yl Thiophen-2-yl Urea, pyrrolidinone, benzodioxol Not reported
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one Propenone linker Chroman-8-yl Benzodioxol, propenone, chroman, hydroxyl 382.40

Key Observations :

  • Hydroxypropyl vs. Heterocyclic Linkers: The target compound’s 3-hydroxypropyl chain distinguishes it from analogs like BG03566 (), which employs a furan-thiophene methyl group.
  • Urea vs.

Key Observations :

  • Urea Formation : The target compound likely shares synthetic steps with BG03566 (), where a benzodioxol-containing amine reacts with a thiophene-derived isocyanate.
  • Chalcone Synthesis : The chalcone in uses base-catalyzed condensation, a method distinct from urea chemistry but relevant for benzodioxol-containing intermediates .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic Data for Selected Compounds

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Features Reference
Chalcone Derivative () Triclinic P1 a = 9.4531, b = 10.4462, c = 10.8426; α = 113.866°, β = 90.120°, γ = 109.882° S(5) ring via O-H···O interaction
BG03566 Not reported - - -
Target Compound Not reported - - Likely O-H···O/N interactions from hydroxyl -

Key Observations :

  • Hydrogen Bonding: The chalcone derivative forms an intramolecular S(5) hydrogen bond between its hydroxyl and carbonyl groups, stabilizing its E-configured propenone linker . The target compound’s hydroxyl and urea groups may similarly stabilize its conformation via intermolecular H-bonds.

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